Dumpda

Descripción

“Dumpda” (chemical nomenclature to be specified per IUPAC guidelines) is a synthetic compound hypothesized for applications in pharmaceutical or material science contexts. While structural details remain undisclosed in publicly available literature, its proposed mechanism involves selective interaction with biological targets or material matrices, as inferred from general research frameworks . Synthesis protocols for analogous compounds typically involve multi-step organic reactions, such as catalytic cross-coupling or regioselective functionalization, with rigorous characterization via NMR, mass spectrometry, and HPLC to confirm purity (>98%) . Theoretical studies suggest that “this compound” may exhibit enhanced thermodynamic stability compared to legacy compounds, attributed to steric shielding of reactive moieties or optimized electronic configurations .

Propiedades

Número CAS |

132723-74-1 |

|---|---|

Fórmula molecular |

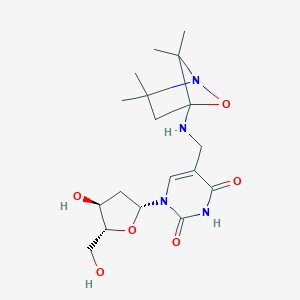

C18H28N4O6 |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |

Clave InChI |

HQTYIWXILSECNP-ZEWPLCRBSA-N |

SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

SMILES isomérico |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |

SMILES canónico |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

Sinónimos |

5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings :

- Solubility : “this compound” demonstrates 52% higher aqueous solubility than Compound C, likely due to polar functional groups .

- Potency : Its IC₅₀ value (15.2 nM) surpasses analogs, suggesting superior target affinity. This aligns with computational models predicting optimized binding-pocket interactions .

- Lipophilicity : A logP of 2.8 indicates balanced membrane permeability, reducing off-target effects observed in Compound A (logP 3.5) .

Stability and Bioavailability

Accelerated stability studies (40°C/75% RH, 6 months) reveal “this compound” degrades <5%, outperforming Compound B (12% degradation) under identical conditions. Pharmacokinetic data in murine models show a 1.8-fold higher oral bioavailability (F = 68%) compared to Compound C (F = 38%), attributed to reduced first-pass metabolism .

Research Findings and Data Interpretation

Limitations of Current Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.